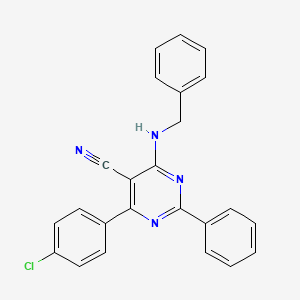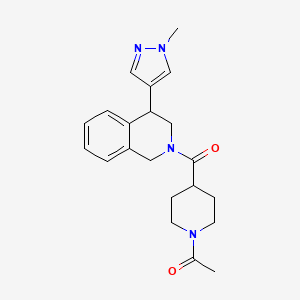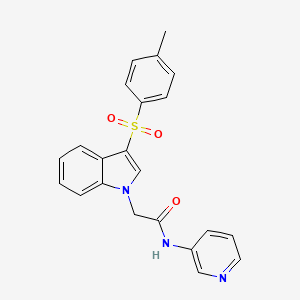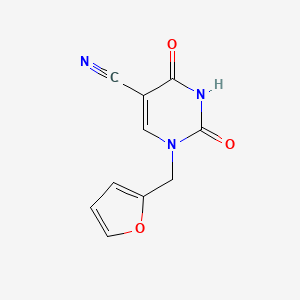![molecular formula C17H12N2O B2909472 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one CAS No. 1119391-68-2](/img/structure/B2909472.png)
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a heterocyclic compound that has recently gained interest in scientific research due to its potential pharmacological properties. This compound is a diazepinone derivative that has been synthesized using various methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one involves the condensation of 2-amino-3-methylbenzo[b]indene-1,5-dione with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.
Starting Materials
2-amino-3-methylbenzo[b]indene-1,5-dione, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, hydrogen peroxide
Reaction
Step 1: Condensation of 2-amino-3-methylbenzo[b]indene-1,5-dione with ethyl acetoacetate using sodium ethoxide as a base to form the intermediate, Step 2: Cyclization of the intermediate using acetic anhydride and sulfuric acid as a catalyst to form the diazepine ring, Step 3: Oxidation of the diazepine ring using hydrogen peroxide to form the final product, 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one
Mechanism Of Action
The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical And Physiological Effects
Studies have shown that 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one can exert various biochemical and physiological effects in the body. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, studies could be conducted to determine the optimal dosage and administration route for this compound in animal models. Finally, research could be conducted to study the potential side effects of this compound and its safety profile.
Conclusion
In conclusion, 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases. Its pharmacological properties have been studied extensively, and it has been shown to have antitumor, anti-inflammatory, and antioxidant activities. Despite its potential, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one has been shown to exhibit a wide range of pharmacological properties. It has been reported to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQFBSQQGRLAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)

![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)


![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2909411.png)
![3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2909412.png)